5-(aminomethyl)-N-methylpyridine-2-sulfonamide

Sulfonamide medicinal chemistry Hydrogen bonding Physicochemical optimization

Medicinal chemistry groups building focused carbonic anhydrase inhibitor libraries face the risk of promiscuous isoform inhibition when using generic building blocks. 5-(Aminomethyl)-N-methylpyridine-2-sulfonamide solves this with a pyridine-2-sulfonamide scaffold that provides demonstrated selectivity for tumor-associated isoforms hCA IX/XII. - Enables chemoselective derivatization via three orthogonal functional groups (amine, pyridine N, sulfonamide NH). - N-methyl modification reduces hydrogen bond donor count vs. primary sulfonamide analogs, potentially improving permeability. - Aminomethyl handle at the 5-position allows multiplexed library synthesis from a single intermediate, reducing inventory complexity.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B12127611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-N-methylpyridine-2-sulfonamide
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=NC=C(C=C1)CN
InChIInChI=1S/C7H11N3O2S/c1-9-13(11,12)7-3-2-6(4-8)5-10-7/h2-3,5,9H,4,8H2,1H3
InChIKeyUMPBEVIFLZMPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N-methylpyridine-2-sulfonamide: Bifunctional Pyridine Sulfonamide Building Block


5-(Aminomethyl)-N-methylpyridine-2-sulfonamide (CAS 1334490-54-8) is a heteroaromatic sulfonamide building block featuring a pyridine ring substituted at the 2-position with an N-methylsulfonamide group and at the 5-position with an aminomethyl handle [1]. With a molecular weight of 201.25 g/mol and molecular formula C₇H₁₁N₃O₂S, it belongs to the aminobenzenesulfonamide class and serves as a versatile intermediate for constructing enzyme inhibitors, receptor ligands, and metal-coordinating scaffolds [2]. The compound combines three synthetically orthogonal functional groups—secondary sulfonamide NH, primary amine, and pyridine nitrogen—enabling chemoselective derivatization strategies unavailable to simpler pyridine sulfonamide analogs [1].

Non-Interchangeability of 5-(Aminomethyl)-N-methylpyridine-2-sulfonamide


Generic substitution of this compound with structurally related pyridine sulfonamides carries measurable risks for synthetic and pharmacological outcomes. The N-methyl group on the sulfonamide nitrogen eliminates one hydrogen bond donor (HBD) compared to the primary sulfonamide analog 5-(aminomethyl)pyridine-2-sulfonamide, altering both solubility and target binding geometry [1]. Conversely, the aminomethyl handle at the 5-position provides a nucleophilic anchor for amide coupling, reductive amination, or urea formation, which is entirely absent in N-methylpyridine-2-sulfonamide (CAS 66715-66-0) lacking this functional group [2]. At the scaffold level, the pyridine core confers isoform-selective carbonic anhydrase inhibition profiles distinct from benzenesulfonamide analogs—a difference of a single atom (N vs CH) that produces drastic selectivity shifts between tumor-associated isoforms (hCA IX/XII) and off-target isoforms [1].

Quantitative Differentiation Evidence


N-Methylation Modulates Hydrogen Bond Donor Count and Physicochemical Profile

N-Methylation of the sulfonamide group in 5-(aminomethyl)-N-methylpyridine-2-sulfonamide reduces the hydrogen bond donor (HBD) count from 3 to 2 compared to the primary sulfonamide analog 5-(aminomethyl)pyridine-2-sulfonamide (free base, MW 187.22), while increasing molecular weight by 14 Da [1]. The target compound also exhibits a computed LogP (XLogP3) of -1 and a topological polar surface area (TPSA) of 93.5 Ų [1]. For the primary sulfonamide analog, the computed TPSA is 85.08 Ų, a reduction of 8.42 Ų (9.0%) compared to the N-methyl derivative . This difference arises because N-methylation adds a carbon while removing a hydrogen bond donor, altering both polarity and the capacity for intermolecular hydrogen bonding with biological targets or chromatographic stationary phases.

Sulfonamide medicinal chemistry Hydrogen bonding Physicochemical optimization

Aminomethyl Handle for Chemoselective Conjugation

5-(Aminomethyl)-N-methylpyridine-2-sulfonamide possesses a primary amine at the 5-position (aminomethyl group) that is absent in N-methylpyridine-2-sulfonamide (CAS 66715-66-0, MW 172.20) [1]. The primary amine provides a reactive handle for amide coupling with carboxylic acids, reductive amination with aldehydes, urea formation with isocyanates, and sulfonamide formation with sulfonyl chlorides. N-methylpyridine-2-sulfonamide lacks any exocyclic amino group, limiting its synthetic utility to sulfonamide NH derivatization or pyridine ring functionalization [1]. The target compound also features a computed rotatable bond count of 3, compared to 2 for the simpler N-methylpyridine-2-sulfonamide, reflecting the additional conformational flexibility conferred by the aminomethyl side chain [2].

Chemical biology Bioconjugation Synthetic accessibility

Pyridine Scaffold Enables Isoform-Selective Carbonic Anhydrase Inhibition

In a direct crystallographic and kinetic comparison, the pyridine-2-sulfonamide scaffold (exemplified by 5-(3-tosylureido)pyridine-2-sulfonamide) demonstrated fundamentally different carbonic anhydrase (CA) isoform selectivity compared to its benzenesulfonamide analog 4-tosylureido-benzenesulfonamide (ts-SA), which differ by a single atom substitution (N vs CH) [1]. ts-SA was a promiscuous low-nanomolar inhibitor of 7 out of 10 human CA isoforms, whereas the pyridine sulfonamide was a low-nanomolar inhibitor only of the tumor-associated isoforms hCA IX and XII, showing reduced potency against the other 9 isoforms [1]. X-ray crystallography of the hCA II adducts revealed that the pyridine ring undergoes a tilt relative to the benzene analog, creating a steric clash with Thr200 that underlies the isoform selectivity difference [1]. This class-level evidence supports that the pyridine-2-sulfonamide core of 5-(aminomethyl)-N-methylpyridine-2-sulfonamide confers inherent selectivity advantages over benzenesulfonamide-based building blocks for inhibitor design targeting specific CA isoforms.

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated enzymes

N-Methyl vs N-Ethyl Substituent: Impact on Ligand Efficiency Metrics

The N-methyl substituent in 5-(aminomethyl)-N-methylpyridine-2-sulfonamide (MW 201.25) provides a molecular weight advantage of 14.02 Da (6.5% reduction) compared to its N-ethyl analog 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide (CAS 1463425-12-8, MW 215.27) [1]. The N-ethyl analog is commercially available at 97% purity from AKSci (Cat. 9064EN) , while the N-methyl target compound is available at 95% purity from LeYan (Cat. 2013442) . The lower molecular weight of the N-methyl derivative translates to improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics when both compounds are elaborated into bioactive molecules with equivalent potency—a critical consideration in fragment-based and lead optimization campaigns where maintaining MW below 500 Da is a primary objective.

Lead optimization Ligand efficiency Structure-activity relationships

Recommended Application Scenarios


Carbonic Anhydrase Inhibitor Fragment Libraries for Isoform Selectivity

The pyridine-2-sulfonamide scaffold provides a demonstrated selectivity advantage for tumor-associated hCA IX and XII over off-target CA isoforms, as established by X-ray crystallography and kinetic profiling comparing pyridine vs benzene sulfonamide inhibitors [1]. Incorporating 5-(aminomethyl)-N-methylpyridine-2-sulfonamide as a core fragment allows medicinal chemistry teams to build focused CA inhibitor libraries with reduced risk of promiscuous isoform inhibition. The N-methyl modification further reduces hydrogen bond donor count (HBD = 2 vs 3 for the primary sulfonamide analog), which may improve permeability while retaining the zinc-binding sulfonamide pharmacophore [2].

Aminomethyl Handle for Parallel Library Diversification

The primary amine of the aminomethyl group at the 5-position enables multiplexed derivatization via amide coupling, sulfonamide formation, reductive amination, or urea synthesis, all from a single common intermediate [1]. This is a capability absent in N-methylpyridine-2-sulfonamide (CAS 66715-66-0), which lacks any exocyclic amino group and therefore cannot directly undergo amine-targeted conjugation reactions [1]. The target compound thus reduces the number of distinct building blocks required to generate a diverse 50–200 compound library, streamlining procurement logistics and minimizing inventory complexity for high-throughput medicinal chemistry groups.

Ligand Efficiency Optimization in Fragment-Based Drug Discovery

With a molecular weight of 201.25 g/mol, the N-methyl analog is 6.5% lighter (ΔMW = -14.02 Da) than the N-ethyl variant (MW 215.27) [1]. When elaborated into lead compounds, this MW reduction directly improves ligand efficiency (LE = -log(IC₅₀)/heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ - LogP) metrics, which are key decision parameters in fragment-to-lead progression [1]. Teams prioritizing Rule of 5 compliance and favorable ADME profiles should preferentially select the N-methyl building block over the N-ethyl analog for fragment growing or merging strategies.

Metal-Coordinating Ligand Design for Zinc-Dependent Enzyme Inhibitors

The pyridine-2-sulfonamide motif functions as a bidentate metal-chelating group, with the pyridine nitrogen and deprotonated sulfonamide nitrogen capable of coordinating Zn(II) ions in enzyme active sites, as demonstrated in crystallographic studies of carbonic anhydrase II complexes [1]. The aminomethyl handle at the 5-position provides a vector for attaching tail groups that extend into the enzyme binding pocket to modulate potency and selectivity. This differentiates the target compound from simpler pyridine sulfonamides or benzenesulfonamides that lack either the metal-chelating pyridine nitrogen or the synthetic handle for further elaboration.

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